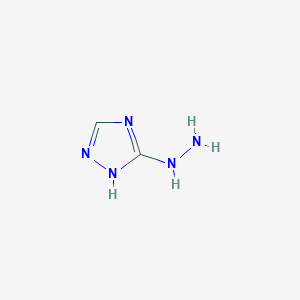

3-hydrazinyl-4H-1,2,4-triazole

Description

Contextualization of 1,2,4-Triazole (B32235) Derivatives in Heterocyclic Chemistry

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. imist.ma This structural motif is a cornerstone in medicinal chemistry and materials science. lifechemicals.comjaper.in Derivatives of 1,2,4-triazole are known to exhibit a wide array of biological activities, including antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties. imist.maresearchgate.net This broad spectrum of activity has led to the successful commercialization of numerous drugs containing the 1,2,4-triazole core, such as the antifungal agent fluconazole (B54011) and the antiviral drug ribavirin. lifechemicals.com In fact, there are approximately 15 marketed drugs and around 50 drug candidates that feature the 1,2,4-triazole moiety. lifechemicals.com

Beyond their medicinal applications, 1,2,4-triazole derivatives are also utilized in various technological fields. They serve as corrosion inhibitors, components of ionic liquids, metal-complexing agents, and organic polymers for applications like light-emitting devices. lifechemicals.com In agriculture, they are employed as fungicides, herbicides, insecticides, and plant growth regulators. rjptonline.org The versatility of the 1,2,4-triazole scaffold stems from its unique electronic properties, including its dipole character and capacity for hydrogen bonding, which allows for high-affinity interactions with biological receptors. nih.gov The stability of the triazole nucleus, which exists in tautomeric forms (1H- and 4H-), further contributes to its chemical versatility and significance in synthetic chemistry. imist.mamdpi.com

Overview of Hydrazinyl-Substituted Heterocycles in Contemporary Synthetic Chemistry

Hydrazinyl-substituted heterocycles are a class of organic compounds that feature a hydrazine (B178648) (-NHNH2) group attached to a heterocyclic ring. This functional group is highly reactive and serves as a versatile building block in the synthesis of more complex molecular architectures. rjptonline.orgresearchgate.net The presence of the hydrazinyl moiety introduces nucleophilic centers that can readily participate in a variety of chemical transformations, including condensation reactions with aldehydes and ketones to form hydrazones. ontosight.ainih.gov These reactions are fundamental in creating new carbon-nitrogen bonds and expanding the structural diversity of heterocyclic systems.

The incorporation of a hydrazinyl group into a heterocyclic core is a common strategy in medicinal chemistry to enhance or modify the biological activity of the parent molecule. scirp.org For instance, hydrazinyl derivatives of thiazoles and triazoles have been investigated for their potential as tyrosinase inhibitors and antimicrobial agents, respectively. nih.govinnovareacademics.in The reactivity of the hydrazinyl group also allows for its conversion into other functional groups or its use as a linker to connect different molecular fragments, leading to the development of novel fused heterocyclic systems with unique properties. researchgate.netscirp.org For example, the reaction of 4-amino-3-(4-pyridine)-5-mercapto-1,2,4-triazole with various aldehydes yields Schiff base hydrazones. japer.in

Rationale for In-Depth Academic Investigation of 3-Hydrazinyl-4H-1,2,4-Triazole

The specific compound this compound, with the molecular formula C2H5N5, combines the notable features of both the 1,2,4-triazole ring and the hydrazinyl functional group. This unique combination makes it a compound of significant interest for academic and industrial research. The 1,2,4-triazole core provides a stable and biologically relevant scaffold, while the reactive hydrazinyl group at the 3-position offers a prime site for chemical modification and the synthesis of a diverse library of derivatives. nih.gov

The academic investigation into this compound is driven by the potential to discover new compounds with valuable pharmacological properties. For example, it serves as a precursor for the synthesis of various fused heterocyclic systems, such as triazolothiadiazoles and triazolothiadiazines, which themselves are subjects of biological evaluation. japer.in Research has explored the synthesis of Schiff bases from this compound and their subsequent evaluation for activities such as thymidine (B127349) phosphorylase inhibition, which is relevant to cancer research. bohrium.com Furthermore, the compound has been used in the development of energetic materials, where the high nitrogen content of the triazole and hydrazinyl groups contributes to a high heat of formation. researchgate.net The versatility of this compound as a synthetic intermediate continues to fuel its in-depth academic investigation, with the aim of developing new therapeutic agents and advanced materials.

Structure

3D Structure

Propriétés

IUPAC Name |

1H-1,2,4-triazol-5-ylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5/c3-6-2-4-1-5-7-2/h1H,3H2,(H2,4,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPVUJPATHTDNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38767-33-8 | |

| Record name | 3-hydrazinyl-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Hydrazinyl 4h 1,2,4 Triazole and Its Analogues

Fundamental Cyclization Reactions for 1,2,4-Triazole (B32235) Ring System Construction

The construction of the 1,2,4-triazole core is typically achieved through cyclization reactions that bring together precursors containing the necessary carbon and nitrogen atoms.

A primary and versatile route to the 1,2,4-triazole ring involves the condensation of hydrazine (B178648) derivatives with various precursors. The Einhorn–Brunner reaction, for instance, utilizes the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid. tijer.orgscispace.com Similarly, the Pellizzari reaction involves heating a mixture of an amide and an acyl hydrazide to yield a 1,2,4-triazole derivative. scispace.com

Modern adaptations often employ microwave irradiation to accelerate these reactions. A simple and efficient method for synthesizing substituted 1,2,4-triazoles involves the microwave-assisted reaction of hydrazines with formamide, which proceeds smoothly without a catalyst and tolerates a wide range of functional groups. organic-chemistry.org Another approach involves the reaction of substituted aryl hydrazides with an excess of hydrazine hydrate under microwave irradiation, which can directly yield N-amino-1,2,4-triazoles in the absence of organic solvents. tijer.orgscispace.com

| Precursor 1 | Precursor 2 | Conditions | Product Type | Reference |

| Hydrazine/Substituted Hydrazine | Diacylamines | Weak Acid | Substituted 1,2,4-triazole | tijer.orgscispace.com |

| Amide | Acyl hydrazide | Heat | Substituted 1,2,4-triazole | scispace.com |

| Hydrazines | Formamide | Microwave Irradiation | Substituted 1,2,4-triazole | organic-chemistry.org |

| Aryl Hydrazides | Hydrazine Hydrate | Microwave Irradiation | N-amino-1,2,4-triazole | tijer.orgscispace.com |

| Secondary Amides | Hydrazides | Triflic Anhydride, Microwave | 3,4,5-Trisubstituted 1,2,4-triazole | organic-chemistry.org |

One-pot syntheses and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. A highly regioselective one-pot process provides access to 1,3,5-trisubstituted 1,2,4-triazoles from the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org Another metal- and oxidant-free three-component reaction involves the condensation of amidines, isothiocyanates, and hydrazines to produce structurally diverse 1H-1,2,4-triazol-3-amines. organic-chemistry.orgisres.org This [2+1+2] cyclization strategy proceeds under mild conditions and is suitable for gram-scale applications. organic-chemistry.orgisres.org

Electrochemical methods have also been developed for the multicomponent synthesis of 1,2,4-triazoles. One such approach involves the reaction of aryl hydrazines, paraformaldehyde, ammonium acetate, and an alcohol, avoiding the need for strong oxidants or transition-metal catalysts. organic-chemistry.orgisres.org

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |

| Carboxylic Acid | Primary Amidine | Monosubstituted Hydrazine | One-pot | 1,3,5-Trisubstituted 1,2,4-triazole | organic-chemistry.org |

| Amidine | Isothiocyanate | Hydrazine | Metal-free, oxidant-free | 1H-1,2,4-triazol-3-amine | organic-chemistry.orgisres.org |

| Aryl Hydrazine | Paraformaldehyde | NH₄OAc / Alcohol | Electrochemical, in situ I₂ | 1-Aryl / 1,5-Disubstituted 1,2,4-triazole | organic-chemistry.orgisres.org |

| Amide | Nitrile | --- | Copper-catalyzed, O₂ oxidant | 3,5-Disubstituted 1,2,4-triazole | frontiersin.orgnih.gov |

The development of "green" synthetic methods for 1,2,4-triazoles focuses on minimizing waste, avoiding hazardous solvents, and using recyclable catalysts. An environmentally benign synthesis of 3,4,5-trisubstituted 1,2,4-triazoles has been achieved through the ceric ammonium nitrate (CAN) catalyzed oxidative cyclization of amidrazones and aldehydes, using polyethylene glycol (PEG) as a recyclable reaction medium. organic-chemistry.orgnih.gov This approach is economical and potentially viable for commercial applications. organic-chemistry.org

Metal-free approaches are particularly attractive from an environmental standpoint. A [2+1+2] cyclization of amidines, isothiocyanates, and hydrazines proceeds without any external catalysts or oxidants, offering an eco-friendly route to fully substituted 1H-1,2,4-triazol-3-amines. organic-chemistry.orgisres.org Furthermore, the use of natural catalysts, such as the citric acid present in lemon juice, has been explored for triazole synthesis in aqueous media. semanticscholar.org Catalytic systems employing copper with oxygen or air as the oxidant also provide efficient routes to various 1,2,4-triazole derivatives from readily available starting materials. organic-chemistry.orgisres.org

| Reaction Type | Catalyst | "Green" Aspect | Reference |

| Oxidative Cyclization of Amidrazones & Aldehydes | Ceric Ammonium Nitrate (CAN) | Polyethylene Glycol (PEG) as recyclable medium | organic-chemistry.orgnih.gov |

| Condensation of Amidines, Isothiocyanates, & Hydrazines | None (Metal- and oxidant-free) | Avoids catalysts and external oxidants | organic-chemistry.orgisres.org |

| Multicomponent Reaction | Lemon Juice Extract (Citric Acid) | Natural catalyst, water as solvent | semanticscholar.org |

| Oxidative Coupling | Copper complexes | Air as a green oxidant | organic-chemistry.orgisres.org |

Targeted Functional Group Interconversion Pathways to the 3-Hydrazinyl Moiety

While direct synthesis can provide the 1,2,4-triazole core, the introduction of the 3-hydrazinyl group often requires specific functional group interconversions from strategically chosen intermediates.

A common and effective pathway to analogues of 3-hydrazinyl-4H-1,2,4-triazole, such as 3-thiol or 3-mercapto derivatives, proceeds through thiosemicarbazide intermediates. The process typically begins with the reaction of a carboxylic acid hydrazide with an aryl or alkyl isothiocyanate to form a 1-acyl-4-substituted thiosemicarbazide. tijer.orgnih.gov Subsequent ring closure of this intermediate, usually in an alkaline medium like sodium hydroxide, leads to the formation of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. nih.gov

Alternatively, reacting thiocarbohydrazide with a carboxylic acid can produce 4-amino-3-alkyl-5-mercapto-1,2,4-triazole derivatives. tijer.org These 4-amino-1,2,4-triazole-3-thiol compounds are structurally very similar to the target 3-hydrazinyl moiety and serve as important precursors in medicinal chemistry.

Ring transformation reactions provide another route to the 1,2,4-triazole system. Specifically, 1,3,4-oxadiazole rings can be converted into 1,2,4-triazole rings. This transformation can be achieved by reacting a 1,3,4-oxadiazole intermediate with hydrazine hydrate. chemistryjournal.net For example, a 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide can be reacted with carbon disulfide and potassium hydroxide to form an oxadiazole intermediate, which is then treated with hydrazine hydrate to yield the corresponding triazole. chemistryjournal.net

Catalytic methods have also been developed for this transformation. A commercially available Ni(0) complex can catalyze the formal atom-exchange process, converting 1,3,4-oxadiazoles into the corresponding 1,2,4-triazoles in a single step, which avoids the need for de novo synthesis of the triazole ring. organic-chemistry.org This method is valuable for rapidly accessing different five-membered azole scaffolds. organic-chemistry.org

Regioselectivity and Stereochemical Considerations in 1,2,4-Triazole Formation

The formation of the 1,2,4-triazole ring from various precursors often presents the challenge of regioselectivity, as multiple nitrogen atoms are available for bond formation, potentially leading to isomeric products. The substitution pattern on the final triazole ring is highly dependent on the synthetic route and the nature of the starting materials. As the 1,2,4-triazole ring is an aromatic, planar system, stereochemical considerations are generally not a factor in the ring structure itself, but rather in the orientation of substituents if chiral centers are present in the precursor molecules.

A significant factor influencing regioselectivity is the choice of catalyst. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, the catalyst plays a crucial role in determining the final substitution pattern. Under silver(I) catalysis, 1,3-disubstituted 1,2,4-triazoles are selectively synthesized in high yields. In contrast, the use of a copper(II) catalyst directs the reaction towards the formation of 1,5-disubstituted 1,2,4-triazoles. acs.orgisres.org This catalyst-controlled approach provides a reliable method for accessing specific regioisomers of 1,2,4-triazoles. acs.org

The inherent electronic and steric properties of the reactants also govern the regiochemical outcome. For example, in the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines, the reaction proceeds with high regioselectivity. isres.org The electronic effects of substituents on the acyl hydrazide unit have been observed to have minimal influence on the reaction rate or yield. However, steric hindrance can decrease the reaction rate, though it may not necessarily affect the final yield. isres.org

Furthermore, in the alkylation of pre-formed 1,2,4-triazole rings, such as those containing a thione group, the regioselectivity of the reaction is influenced by the reaction conditions. For instance, the alkylation of 3-alkylsulfanyl-1,2,4-triazoles with dihaloalkanes can lead to different isomers depending on which nitrogen atom (N1, N2, or N4) acts as the nucleophile. Theoretical studies, such as those employing AM1 calculations, have been used to explain the observed regioselectivity, which often favors alkylation at the N1 and N2 positions due to steric effects.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of synthesizing this compound and its analogues to ensure high yields and purity. Key parameters that are frequently adjusted include the choice of catalyst, solvent, base, temperature, and reaction time.

In a notable example of optimization, a copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine was systematically studied to maximize the yield. acs.orgnih.gov The investigation revealed that Cu(OAc)₂ was an effective catalyst, and a mixed solvent system of t-BuOH/DMSO, with Cs₂CO₃ as the base at a temperature of 120 °C, provided the optimal conditions. nih.gov The following table summarizes the effects of various parameters on the reaction yield.

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Cu(OAc)₂ | Cs₂CO₃ | t-BuOH/DMSO | 120 | 60 |

| 2 | CuCl | Cs₂CO₃ | t-BuOH/DMSO | 120 | 43 |

| 3 | CuI | Cs₂CO₃ | t-BuOH/DMSO | 120 | 35 |

| 4 | Cu(OAc)₂ | K₂CO₃ | t-BuOH/DMSO | 120 | 57 |

| 5 | Cu(OAc)₂ | Na₂CO₃ | t-BuOH/DMSO | 120 | 13 |

| 6 | Cu(OAc)₂ | Cs₂CO₃ | t-BuOH/DMF | 120 | 44 |

| 7 | Cu(OAc)₂ | Cs₂CO₃ | t-BuOH/Xylene | 120 | 48 |

| 8 | Cu(OAc)₂ | Cs₂CO₃ | t-BuOH/DMSO | 100 | 19 |

| 9 | Cu(OAc)₂ | Cs₂CO₃ | t-BuOH/DMSO | 140 | 45 |

| Compound | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| 4-Amino-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | Conventional | 8 h | 75 |

| Microwave | 15 min | 85 | |

| 4-Amino-5-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one | Conventional | 8 h | 72 |

| Microwave | 15 min | 83 |

Solvent-free conditions have also been explored to develop more environmentally friendly synthetic protocols. For example, the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles can be achieved with moderate to high yields (55-95%) under solvent-free conditions using HClO₄-SiO₂ as a recyclable catalyst at 80 °C. broadinstitute.org This approach not only simplifies the work-up procedure but also aligns with the principles of green chemistry.

Chemical Reactivity and Advanced Derivatization of 3 Hydrazinyl 4h 1,2,4 Triazole

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH₂) attached to the 4H-1,2,4-triazole core is characterized by its strong nucleophilic nature. This reactivity stems from the lone pairs of electrons on the two adjacent nitrogen atoms. The terminal amino group (-NH₂) is particularly reactive and readily participates in reactions with a wide array of electrophilic reagents. This inherent nucleophilicity is the foundation for the diverse derivatization strategies involving this compound.

The reactivity of the hydrazine can be selectively controlled, allowing it to act as a multisite scaffold for constructing various heterocycles. researchgate.net For instance, the terminal nitrogen can attack carbonyl carbons, imines, and other electron-deficient centers, initiating condensation or cyclization cascades. This controlled reactivity is crucial for the synthesis of more complex molecules where the triazole ring is integrated into a larger, often fused, molecular architecture. researchgate.netscispace.com The Einhorn–Brunner and Pellizzari reactions are classic examples of methods used to synthesize 1,2,4-triazole (B32235) derivatives, highlighting the utility of hydrazine and its derivatives in forming the triazole ring itself. scispace.com

Condensation Reactions with Aldehydes and Ketones

One of the most fundamental reactions of 3-hydrazinyl-4H-1,2,4-triazole is its condensation with carbonyl compounds. The nucleophilic terminal nitrogen of the hydrazine moiety readily attacks the electrophilic carbonyl carbon of aldehydes and ketones. This is typically followed by the elimination of a water molecule to form a new carbon-nitrogen double bond (C=N), resulting in the formation of hydrazone derivatives, which are a class of Schiff bases. nih.govnih.govnih.gov

These reactions are generally straightforward and can be carried out under mild conditions, often by simply refluxing the reactants in a suitable solvent like ethanol or methanol, sometimes with a catalytic amount of acid. researchgate.netnih.gov The resulting hydrazones are often stable, crystalline solids that can be easily isolated and purified. The versatility of this reaction allows for the introduction of a wide variety of substituents into the final molecule by simply changing the aldehyde or ketone reactant.

The synthesis of hydrazones and Schiff bases from this compound and its derivatives is a widely employed strategy for creating molecules with diverse structures. nih.govresearchgate.net These derivatives are not only important final products but also serve as crucial intermediates for the synthesis of more complex heterocyclic systems through subsequent cyclization reactions. nih.govmdpi.com The reaction involves the condensation of the hydrazide with various aldehydes or isatins to yield the target hydrazones. nih.gov This straightforward synthesis allows for the creation of large libraries of compounds by varying the carbonyl component.

Below is a table summarizing the synthesis of various hydrazone derivatives from triazole-containing hydrazides.

| Hydrazide Precursor | Aldehyde/Ketone Reactant | Reaction Conditions | Product Type | Yield (%) |

| 1,2,4-triazol-3-ylthioacetohydrazide | Various aromatic and heterocyclic aldehydes | Methanol, reflux | Hydrazone | 29-98% nih.gov |

| 1,2,4-triazol-3-ylthioacetohydrazide | Isatins | Methanol, reflux | Isatin-hydrazone | Not specified nih.gov |

| 4-Amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol | Various carbonyl compounds | Acidified methanol, ultrasonic irradiation | Hydrazone | 89-99% researchgate.net |

| Hydrazide derivative of 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole | Aromatic aldehydes | Not specified | Arylidene hydrazide | Not specified nih.gov |

| 4-substituted-5-(2-pyridyl)-1,2,4-triazole-3-thiohydrazides | Benzaldehyde | Not specified | Hydrazone | Not specified researchgate.net |

Intramolecular and Intermolecular Cyclization for Fused Heterocyclic Systems

The derivatives of this compound, particularly the hydrazones formed from condensation reactions, are excellent precursors for constructing fused heterocyclic systems. The presence of multiple nitrogen atoms and the newly formed imine linkage provides the necessary functionality for subsequent intramolecular or intermolecular cyclization reactions. mdpi.comorganic-chemistry.org These cyclizations lead to the formation of bicyclic and polycyclic systems where the 1,2,4-triazole ring is annulated to another heterocyclic ring. Such fused systems are of significant interest in medicinal chemistry. An environmentally friendly approach for synthesizing N-fused 1,2,4-triazoles involves the oxidative cyclization of amidrazones and aldehydes using ceric ammonium nitrate in a recyclable medium. organic-chemistry.org

The 1,2,4-triazolo[4,3-a]pyrazine scaffold is a key structure in biologically active molecules. mdpi.comnih.gov Its synthesis can be achieved starting from precursors that can react with a hydrazine derivative to form the triazole ring fused to a pyrazine. A common synthetic route involves the reaction of a suitable pyrazine derivative with a hydrazine source, followed by cyclization. For instance, the synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro- mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyrazine hydrochloride involves the reaction of a piperazine intermediate, which is then cyclized. nih.gov Similarly, the synthesis of the pyrazino[2,3-d]-1,2,4-triazolo[4,3-b]pyridazine ring system has been accomplished by first forming the triazole ring and subsequently constructing the pyrazine ring. researchgate.net Another versatile method for creating fused 1,2,4-triazoles involves the cyclization of N-(pyrid-2-yl)formamidoximes or the PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides. organic-chemistry.org

A general approach for synthesizing 1H-1,2,3-triazolo[4,5-d]pyridazines involves the reaction of 1,2,3-triazole dicarbonyl compounds with hydrazine hydrate, which forms a diacylhydrazide that can be cyclized under acidic or high-temperature conditions. mdpi.com

The fusion of a 1,2,4-triazole ring with a thiadiazole ring gives rise to the mdpi.comnih.govresearchgate.nettriazolo[3,4-b] researchgate.netmdpi.comresearchgate.netthiadiazole system, a scaffold of considerable interest. The synthesis of these compounds often starts from 4-amino-3-mercapto-1,2,4-triazoles or related structures derived from this compound. nih.govresearchgate.net

A primary synthetic route involves the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as phenacyl bromides, α-haloketones, or hydrazonoyl halides. nih.gov Another approach is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with orthoesters. nih.gov Furthermore, intramolecular cyclization of intermediates like 5-methyl-4-(3-phenylprop-2-yn-1-yl)amino-4H-1,2,4-triazole-3-thiol can yield these fused systems. nih.gov The reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with various carbonyl compounds under ultrasonic irradiation has been shown to be an efficient, eco-friendly method for producing these derivatives. researchgate.net

The table below details specific examples of the synthesis of triazolo-fused thiadiazoles.

| Triazole Precursor | Reagent(s) | Key Reaction Step | Fused System Formed |

| 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols | Hydrazonoyl chlorides | Cyclocondensation | (7Z)-7-[2-(aryl)hydrazinylidene]-7H- mdpi.comnih.govresearchgate.nettriazolo[3,4-b] researchgate.netmdpi.comresearchgate.netthiadiazines mdpi.com |

| 4-Amino-3-mercaptotriazoles | Phenacyl bromides, α-tosyloxy ketones | Cyclocondensation | 1,2,4-Triazolo[3,4-b] researchgate.netmdpi.comresearchgate.netthiadiazines nih.gov |

| 3-Mercapto-4-arylideneamino-1,2,4-triazoles | α-Halo compounds with activated methylene group | Intermolecular condensation | 1,2,4-Triazolo[3,4-b] researchgate.netmdpi.comresearchgate.netthiadiazines nih.gov |

| 4-Amino-5-aryl/alkyl-3-mercapto-1,2,4-triazoles | 2-Bromo-1,4-naphthoquinone | Intramolecular cyclization of intermediate | 5H-Naphtho[1,2-e] mdpi.comnih.govresearchgate.nettriazolo[3,4-b] researchgate.netmdpi.comresearchgate.netthiadiazin-5-ones nih.gov |

The 1,4-benzodiazepine ring is a well-known "privileged structure" in medicinal chemistry. Fusing this system with a triazole ring creates novel scaffolds with potential biological activities. The synthesis of 1,2,3-triazolo-1,4-benzodiazepines has been achieved through a strategy that combines a multicomponent assembly process with a subsequent intramolecular Huisgen cycloaddition. nih.gov

In a typical route, an appropriately substituted aldehyde undergoes a multicomponent reaction (e.g., a Strecker reaction) to introduce the necessary functionalities, followed by a thermally-induced intramolecular cycloaddition between an azide and an alkyne to form the fused triazole ring. nih.gov For example, a parent 1,2,3-triazolo-1,4-benzodiazepine scaffold was prepared from an aldehyde precursor via reductive amination, followed by thermal intramolecular Huisgen cycloaddition. nih.gov A one-pot Ugi-azide reaction followed by an intramolecular Cu-free azide-alkyne cycloaddition represents another efficient method to generate polycyclic scaffolds bearing fused triazole, tetrazole, and benzodiazepine rings. beilstein-archives.orgbeilstein-archives.org While many examples focus on the 1,2,3-triazole isomer, similar principles can be applied to construct 1,2,4-triazole fused systems by designing precursors that undergo cyclization with a hydrazine-derived moiety.

Electrophilic and Nucleophilic Substitution Reactions on the Triazole Core

The 1,2,4-triazole ring exhibits a defined pattern of reactivity towards electrophilic and nucleophilic reagents. Due to the high electron density on the nitrogen atoms, electrophilic substitution reactions typically occur at these positions. nih.gov Conversely, the carbon atoms of the triazole ring are electron-deficient, or π-deficient, because they are bonded to two electronegative nitrogen atoms. This characteristic makes them susceptible to nucleophilic attack, particularly under mild reaction conditions. nih.gov

While specific studies on electrophilic and nucleophilic substitution reactions directly on this compound are not extensively detailed in the reviewed literature, the general reactivity patterns of the 1,2,4-triazole core provide a foundational understanding of its expected chemical behavior.

Functionalization of the Hydrazine and Triazole Nitrogen Atoms

The nitrogen atoms of both the hydrazine group and the triazole ring are key sites for functionalization, offering pathways to a variety of derivatives. The exocyclic hydrazine moiety is a particularly versatile handle for derivatization.

The hydrazinyl group readily undergoes condensation reactions with various carbonyl compounds. For instance, the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with different carbonyl-containing molecules has been shown to proceed in a site-selective manner at the hydrazinyl group. researchgate.net This reactivity is exploited to synthesize a range of fused heterocyclic systems, such as triazines and tetrazines. researchgate.net The initial step in these transformations is typically the formation of a hydrazone intermediate, which can then undergo intramolecular cyclization. Similar reactions have been reported for other substituted triazoles, where the hydrazide or hydrazine moiety reacts with aldehydes, carbon disulfide, or other electrophiles to yield Schiff bases or to construct new heterocyclic rings. researchgate.netnih.gov

Furthermore, the nitrogen atoms of the hydrazine group can be functionalized through reactions with isothiocyanates. In the case of 1,2,3-tris(benzylamino)guanidinium chloride, its reaction with aryl isothiocyanates leads to the formation of 3-hydrazino-1H-1,2,4-triazole-5(4H)-thione derivatives. nih.gov This transformation involves an initial thiocarbamoylation at one of the amino groups, followed by cyclization to form the triazolethione ring. nih.gov

The table below summarizes representative reactions for the functionalization of the hydrazine moiety in 1,2,4-triazole derivatives.

| Reagent | Resulting Functional Group/Product | Reference |

| Carbonyl Compounds (e.g., anhydrides) | Fused Heterocyclic Systems (e.g., Triazolotetrazines) | researchgate.net |

| Aldehydes | Hydrazones (Schiff Bases) | researchgate.netnih.gov |

| Carbon Disulfide | Intermediate for Thiol-containing Heterocycles | researchgate.netnih.gov |

| Aryl Isothiocyanates | Thiourea derivatives, leading to Triazole-thiones | nih.gov |

Metal-Catalyzed Transformations and Directing Group Applications

The 1,2,4-triazole scaffold can participate in and direct metal-catalyzed reactions, offering powerful tools for C-H functionalization and the construction of complex molecular architectures. While specific applications involving this compound are not extensively documented, the broader reactivity of the 1,2,4-triazole system provides significant insights into its potential.

Palladium- and copper-catalyzed C-H functionalization reactions have been successfully applied to 1,2,4-triazole derivatives. nih.gov These methods allow for the direct arylation of the triazole ring, providing a streamlined route to substituted triazoles that avoids the need for pre-functionalized starting materials. nih.gov Copper-catalyzed reactions are also widely employed in the synthesis of various 1,2,4-triazole derivatives. frontiersin.orgnih.govorganic-chemistry.org

The 1,2,4-triazole moiety has been shown to function as an effective directing group in ruthenium-catalyzed C-H arylation reactions. organic-chemistry.org This directing capability enables the selective functionalization of C-H bonds at positions ortho to the triazole ring on an appended aryl group. Ruthenium-catalyzed C-H activation has been utilized for the late-stage functionalization of N-aryl triazoles, highlighting the utility of this approach in modifying complex, bioactive molecules. nih.govbohrium.com The table below outlines various metal-catalyzed transformations involving the 1,2,4-triazole ring.

| Metal Catalyst | Transformation | Application | Reference |

| Palladium | C-H Arylation | Synthesis of arylated 1,2,4-triazoles | nih.gov |

| Copper | C-H Arylation | Synthesis of arylated 1,2,4-triazoles | nih.gov |

| Ruthenium | C-H Arylation | Directing group for ortho-arylation of N-aryl triazoles | organic-chemistry.orgnih.gov |

| Palladium | Carbonylative Synthesis | Formation of 1,2,4-triazol-3-ones from hydrazonoyl chlorides | nih.gov |

Coordination Chemistry of 3 Hydrazinyl 4h 1,2,4 Triazole As a Ligand

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with 3-hydrazinyl-4H-1,2,4-triazole derivatives is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, such as ethanol ripublication.com. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

The versatile donor properties of the triazole-hydrazine scaffold enable it to coordinate with a wide array of transition metal ions. While studies on the specific this compound are limited, research on its derivatives demonstrates complex formation with numerous metals.

For example, the derivative 5-(4-amino-5-hydrazinyl-4H-1,2,4-triazol-3-yl)benzene-1,2,3-triol has been used to synthesize complexes with Cr(III), Fe(III), Co(II), Ni(II), and Cu(II) ripublication.com. Similarly, complexes of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) have been prepared using the sulfur-containing derivative 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol nih.gov.

A study on 3-hydrazino-4-amino-1,2,4-triazole (HATr) reported the synthesis of coordination polymers with Mn(II) and Cd(II) by reacting the ligand with the respective metal nitrates nih.gov. These examples highlight the broad applicability of the triazole-hydrazine framework in coordination chemistry.

Spectroscopic methods are crucial for characterizing these complexes.

Infrared (IR) Spectroscopy : The coordination of the nitrogen atoms to the metal center is evidenced by shifts in the vibrational frequencies of the N-H and C=N groups in the ligand. A key indicator of complex formation is the appearance of new bands in the far-IR region (typically 400-500 cm⁻¹), which are assigned to the metal-nitrogen (M-N) stretching vibrations ripublication.com.

NMR Spectroscopy : ¹H NMR spectra of the complexes, when compared to the free ligand, can show shifts in the signals of protons near the coordination sites, providing further evidence of metal-ligand bonding.

Mass Spectrometry : This technique helps in confirming the stoichiometry of the complexes by identifying the molecular ion peak and characteristic fragmentation patterns ripublication.com.

UV-Visible Spectroscopy and Magnetic Susceptibility : These methods provide information about the electronic environment and geometry of the central metal ion. For instance, magnetic moment measurements helped suggest octahedral geometries for Cr(III) and Fe(III) complexes and tetrahedral geometries for Co(II), Ni(II), and Cu(II) complexes of a triazole derivative ripublication.com.

Table 1: Spectroscopic Data for Selected Metal Complexes of a 3-Hydrazinyl-1,2,4-Triazole Derivative Data is for the derivative 5-(4-amino-5-hydrazinyl-4H-1,2,4-triazol-3-yl)benzene-1,2,3-triol.

| Metal Ion | M-N IR Band (cm⁻¹) | Magnetic Moment (B.M.) | Proposed Geometry |

| Cr(III) | 478 | 3.8 | Octahedral |

| Fe(III) | 474 | 5.8 | Octahedral |

| Co(II) | 468 | 4.4 | Tetrahedral |

| Ni(II) | 472 | 3.3 | Tetrahedral |

| Cu(II) | 470 | 1.9 | Tetrahedral |

| Source: Adapted from research findings ripublication.com. |

Based on the available scientific literature from the conducted searches, there is a scarcity of information specifically detailing the formation of organometallic complexes, such as those with organotin moieties, directly with the this compound ligand. While organotin(IV) complexes have been synthesized with related hydrazone and thiosemicarbazone ligands, specific examples involving the title compound are not well-documented in the reviewed sources.

Structural Analysis of Coordination Compounds

For complexes involving derivatives of this compound, various coordination geometries have been established. Spectroscopic and magnetic data have been used to propose octahedral and tetrahedral structures for different metal complexes ripublication.com.

More detailed structural information is available for the closely related ligand, 3-hydrazino-4-amino-1,2,4-triazole (HATr). X-ray diffraction studies of its complexes with manganese(II) and cadmium(II) have revealed intricate polymeric structures.

[Mn₂(HATr)₄(NO₃)₄·2H₂O]n and [Cd₂(HATr)₄(NO₃)₄·H₂O]n : Both of these compounds are one-dimensional coordination polymers. The metal centers are linked by the HATr ligands, which act in a bridging-chelating fashion. Each metal ion is six-coordinate, adopting a distorted octahedral geometry. The coordination sphere is composed of nitrogen atoms from the HATr ligands and oxygen atoms from nitrate anions nih.gov.

This ability to form stable, bridged polymeric structures is a characteristic feature of 1,2,4-triazole-based ligands mdpi.com. The specific geometry is influenced by the nature of the metal ion, the counter-anion, and the presence of solvent molecules, which can also participate in coordination.

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of coordination compounds. While specific crystallographic data for complexes of this compound are not abundantly available in the public domain, studies on closely related 1,2,4-triazole (B32235) derivatives provide valuable insights into the expected coordination modes and structural motifs.

For instance, the crystal structure of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole reveals a polar molecule with a C=S double bond, highlighting the tautomeric forms that can influence coordination behavior. In coordination complexes, 1,2,4-triazole and its derivatives typically act as bridging ligands, utilizing the nitrogen atoms of the triazole ring to link metal centers. The planarity of the 1,2,4-triazole ring is a common feature, with C-N and N-N bond distances falling within a narrow range that is consistent with aromaticity.

In the broader context of 1,2,4-triazole coordination chemistry, crystal structures of various metal complexes have been elucidated. For example, a silver(I) complex with 4-amino-4H-1,2,4-triazole demonstrates the formation of a two-dimensional coordination polymer. In this structure, the triazole ligand and a nitrate anion act as bridging units, connecting crystallographically independent silver atoms. The coordination geometries around the metal centers can vary, with one silver atom exhibiting a slightly bent configuration and another adopting a distorted tetrahedral geometry. The crystal packing is further stabilized by a network of intermolecular interactions, including O···H, Ag···N, H···H, Ag···O, and N···H contacts.

These examples underscore the importance of single-crystal X-ray diffraction in revealing the intricate details of molecular geometry, including bond lengths, bond angles, and coordination environments, as well as the supramolecular organization of the complexes in the solid state through various non-covalent interactions. Further research focusing on single-crystal X-ray diffraction of this compound complexes is crucial to fully understand its coordination behavior and to facilitate the rational design of new materials.

Investigation of 1-D Chain Formation in Coordination Polymers

The ability of 1,2,4-triazole-based ligands to bridge metal ions makes them excellent candidates for the construction of coordination polymers with varying dimensionalities. The formation of one-dimensional (1-D) chains is a common structural motif observed in the coordination chemistry of these ligands.

A study on metal(II) coordination compounds constructed from 3-hydrazino-4-amino-1,2,4-triazole dihydrochloride as a starting material revealed the formation of 1-D zigzag chain structures for manganese(II) and zinc(II) complexes. figshare.com In these structures, the triazole derivative acts as a linker, propagating the chain in a specific direction. The geometry of the chain, whether linear, zigzag, or helical, is influenced by several factors, including the coordination preferences of the metal ion, the nature of the co-ligands and counter-ions, and the reaction conditions.

For example, a 1-D coordination polymer containing cyclic [Ag4] clusters was formed using a pyridine and thioether functionalized 1,2,3-triazole ligand. nih.gov This demonstrates how the functionalization of the triazole ring can lead to more complex 1-D architectures. In another instance, a cadmium(II) complex with a 4H-1,2,4-triazol-4-yl acetic acid ligand formed a 1-D coordination polymer where neighboring cadmium centers were connected by a triple bridge consisting of one µ-chloride and two µ-N1,N2-1,2,4-triazole moieties. figshare.com

Magnetic and Electronic Properties of Metal Complexes

The magnetic and electronic properties of metal complexes derived from 1,2,4-triazole ligands are of considerable interest due to their potential applications in molecular magnetism and materials science. The nitrogen atoms of the triazole ring can mediate magnetic exchange interactions between paramagnetic metal centers.

Studies on a novel ligand, 5-(4-amino-5-hydrazinyl-4H-1,2,4-triazol-3-yl)benzene-1,2,3-triol, which is structurally related to this compound, have provided insights into the magnetic properties of its transition metal complexes. uni.lu Magnetic susceptibility measurements of its Co(II), Ni(II), and Cu(II) complexes suggested tetrahedral geometries, while Cr(III) and Fe(III) complexes were proposed to have octahedral geometries based on their magnetic moments. uni.lu

The following table summarizes the magnetic susceptibility data for these complexes:

| Metal Ion | Effective Magnetic Moment (µeff, B.M.) | Proposed Geometry |

| Cr(III) | Octahedral | |

| Fe(III) | Octahedral | |

| Co(II) | 2.0 | Tetrahedral |

| Ni(II) | 0.93 | Tetrahedral |

| Cu(II) | 1.9 | Tetrahedral |

The electronic properties of these complexes are typically investigated using UV-Vis spectroscopy. The electronic spectra provide information about the d-d transitions of the metal ions and charge transfer bands, which are influenced by the coordination environment and the nature of the ligand. For many 1,2,4-triazole derivatives, the electronic spectra of their complexes show absorption bands corresponding to these transitions, which are useful in determining the coordination geometry around the central metal ion.

The N1-N2 bridging mode of the 1,2,4-triazole ring provides a short and conjugated pathway that can facilitate effective superexchange between paramagnetic metal centers, leading to either antiferromagnetic or ferromagnetic interactions. The nature and strength of these magnetic interactions are influenced by the specific metal ions, the geometry of the bridging pathway, and the presence of other coordinating ligands.

Spectroscopic and Advanced Analytical Characterization Techniques

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule.

In the FT-IR spectrum of 1,2,4-triazole (B32235) derivatives, characteristic absorption bands are observed. Aromatic C-H stretching vibrations typically appear around 3032-3097 cm⁻¹ researchgate.net. The N-H stretching of the triazole ring is often observed near 3126 cm⁻¹ researchgate.net. For derivatives containing amino groups, such as 3-amino-1,2,4-triazole, a strong band corresponding to the N-H stretching vibrations of the amino group is found at approximately 3211 cm⁻¹ researchgate.net. The stretching vibrations of C=C bonds within the aromatic ring are typically seen at 1529 and 1483 cm⁻¹ researchgate.net, while the endocyclic N=N stretching vibration gives rise to a band around 1595 cm⁻¹ researchgate.net. The C-N-C stretching within the triazole ring can be identified by a band at 1045 cm⁻¹ researchgate.net. For 3-hydrazinyl-4H-1,2,4-triazole, the introduction of the hydrazinyl group (-NHNH₂) would be expected to show characteristic N-H stretching and bending vibrations. For instance, a derivative, 4-amino-5-hydrazino-1,2,4-triazole, shows the disappearance of the C=S band and the appearance of N-H stretching bands for the NH and NH₂ groups of the hydrazinyl moiety.

Raman spectroscopy provides complementary information. For 1,2,4-triazole in solution, DFT calculations have shown that the 1H tautomer is more stable, and its calculated frequencies align well with the observed intense Raman bands researchgate.net. The vibrational modes of the 1H tautomer are used for the assignment of the strongest Raman bands researchgate.net. The study of pH-dependent normal Raman spectra can help elucidate the molecular structure in aqueous solutions researchgate.net.

Table 1: Characteristic Vibrational Frequencies for 1,2,4-Triazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H | Stretching | 3032 - 3097 | researchgate.net |

| Ring N-H | Stretching | ~3126 | researchgate.net |

| Amino N-H | Stretching | ~3211 | researchgate.net |

| Aromatic C=C | Stretching | 1529, 1483 | researchgate.net |

| Endocyclic N=N | Stretching | ~1595 | researchgate.net |

| Ring C-N-C | Stretching | ~1045 | researchgate.net |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural analysis of this compound and its derivatives, providing insights into the proton and carbon environments within the molecule.

¹H-NMR: In the ¹H-NMR spectra of Schiff bases derived from 3-amino-1,2,4-triazole, the azomethine proton (-N=CH-) typically appears as a sharp singlet in the range of δ 8.90–9.35 ppm when measured in DMSO-d₆ nih.gov. The chemical shift of this proton is sensitive to the nature of substituents on the benzal moiety nih.gov. The aromatic proton of the triazole ring is also affected by factors such as the solvent, concentration, and relaxation time nih.gov. For a hydrazide derivative of a 1,2,4-triazole, the NH and NH₂ protons of the hydrazide moiety can be observed as singlets nih.gov. For instance, in 2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, the NH₂ and NH protons appear at 4.24/4.29 ppm and 9.32 ppm, respectively nih.gov.

¹³C-NMR: The ¹³C-NMR spectrum provides information about the carbon framework. For 1,2,4-triazole derivatives, the carbons of the triazole ring typically resonate in the aromatic region of the spectrum. For example, in a substituted 1,2,4-triazole, the C-3 and C-5 carbons might appear at δ 156.9 and 160.7 ppm, respectively urfu.ru. The chemical shifts of these carbons are influenced by the substituents attached to the ring.

2D-NMR: While specific 2D-NMR studies on this compound are not extensively detailed in the provided context, techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning proton and carbon signals, especially in complex derivatives.

Table 2: Representative NMR Data for 1,2,4-Triazole Derivatives

| Nucleus | Functional Group/Position | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| ¹H | Azomethine (-N=CH-) | 8.90 - 9.35 | Singlet | nih.gov |

| ¹H | Hydrazide NH₂ | 4.24, 4.29 | Singlet | nih.gov |

| ¹H | Hydrazide NH | 9.32 | Singlet | nih.gov |

| ¹³C | Triazole C-3 | ~156.9 | - | urfu.ru |

| ¹³C | Triazole C-5 | ~160.7 | - | urfu.ru |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of compounds, which aids in structural confirmation.

The mass spectra of 1,2,4-triazole derivatives often show a prominent molecular ion peak (M⁺) researchgate.nettandfonline.com. The fragmentation of these compounds typically involves the sequential loss of neutral molecules researchgate.net. For Schiff bases of 3-amino-1,2,4-triazole, the base peak is often the M-1 peak, indicating the facile loss of a hydrogen radical nih.gov. The fragmentation pattern of the unsubstituted Schiff base can serve as a general scheme, with variations arising from the different substituents on the aromatic ring nih.gov. In the mass spectrum of a synthesized ligand derived from 1,2,4-triazole, a molecular ion peak at m/z = 162 (100%) was observed as the base peak researchgate.net. The fragmentation of coordination complexes of 1,2,4-triazole derivatives often involves the loss of ligands and counter-ions tandfonline.comripublication.com.

Electronic Absorption and Luminescence Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric systems.

Derivatives of 4H-1,2,4-triazole are known to exhibit interesting photophysical properties nih.gov. The UV-Vis spectra of these compounds are typically recorded in solvents like dichloromethane nih.govmdpi.com. For example, 3,5-bis(4-bromophenyl)-4-hexyl-4H-1,2,4-triazole shows a maximum absorption (λₘₐₓ) at 258.0 nm mdpi.com. The position of the absorption maximum is dependent on the nature and extent of the conjugated system. Highly conjugated 4H-1,2,4-triazole derivatives have been synthesized and shown to possess high luminescent properties nih.gov. The gas-phase UV absorption spectrum of 1H-1,2,3-triazole shows a maximal absorption cross-section at 206 nm, indicating that its atmospheric photodissociation is negligible at longer wavelengths rsc.org.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of elements such as carbon, hydrogen, and nitrogen. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. This comparison is crucial for confirming the stoichiometry of newly synthesized compounds.

For example, the elemental analysis of a synthesized 1,2,4-triazole derivative with the formula C₁₁H₁₁N₅O₄S was calculated to be C, 42.71%; H, 3.58%; N, 22.64%. The found values were C, 42.84%; H, 3.59%; N, 22.87%, which are in close agreement with the calculated values, thus confirming the compound's composition urfu.ru. This technique is routinely used to verify the purity and elemental composition of synthesized 1,2,4-triazole derivatives and their coordination complexes urfu.ru.

Table 3: Example of Elemental Analysis Data for a 1,2,4-Triazole Derivative (C₁₂H₁₄N₄O₃S)

| Element | Calculated (%) | Found (%) | Reference |

| Carbon (C) | 48.97 | 49.09 | urfu.ru |

| Hydrogen (H) | 4.79 | 4.82 | urfu.ru |

| Nitrogen (N) | 19.04 | 19.28 | urfu.ru |

Molar Conductivity Measurements of Coordination Complexes

Molar conductivity measurements are used to determine whether a coordination complex is an electrolyte or a non-electrolyte in a particular solvent. This is achieved by measuring the electrical conductivity of a solution of the complex at a known concentration.

For coordination complexes of 1,2,4-triazole derivatives, molar conductivity values are often measured in solvents like DMSO or DMF. Low molar conductivity values, typically in the range of 18-22 Ohm⁻¹cm²mol⁻¹, indicate that the complexes are non-electrolytic in nature researchgate.net. This suggests that the anions are coordinated to the metal center and are not present as free ions in the solution. This information is valuable for elucidating the coordination sphere of the metal ion in the complex.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.govdnu.dp.uaresearchgate.net DFT calculations for 1,2,4-triazole (B32235) derivatives are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to obtain accurate predictions of molecular properties. nih.govresearchgate.net These calculations help to confirm experimental findings and provide a deeper understanding of the molecule's behavior at an atomic level. nih.govacs.org

Geometry optimization is a fundamental step in computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy structure. nih.gov For derivatives of 1,2,4-triazole, DFT calculations are employed to optimize the molecular geometry. nih.gov Studies on related structures have shown that the introduction of various substituents can lead to non-planar conformations. nih.gov The absence of imaginary frequencies in the vibrational analysis of the optimized structure confirms that it represents a true energy minimum. nih.gov Conformational analysis helps in understanding how the molecule's shape influences its interactions with biological targets.

Frontier Molecular Orbital (FMO) theory is crucial for explaining the chemical reactivity, stability, and electronic properties of molecules. nih.gov The two key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy indicates the ability to donate an electron, while the LUMO energy represents the ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.netresearchgate.netntu.edu.iq A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests higher reactivity and a greater propensity for electron transfer. nih.gov DFT calculations are used to determine the energies of these orbitals and the resulting energy gap, which helps in predicting the molecule's behavior in chemical reactions. nih.govnih.gov For various triazole derivatives, these gaps have been calculated to understand their electronic transitions and reactivity. nih.govnih.gov

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference Method |

|---|---|---|---|---|

| Thiazole-Based Hydrazone (TCAH8) | -5.631 | -2.036 | 3.595 | B3PW91/6-311G(d,p) nih.gov |

| Thiazole-Based Hydrazone (TCAH3) | -6.012 | -1.889 | 4.123 | B3PW91/6-311G(d,p) nih.gov |

| 3-Mercapto-4-methyl-4H-1,2,4-triazole | -6.012 | -0.577 | 5.435 | B3LYP/6-311++G(d,p) researchgate.net |

| OTP Derivative (4c) | Not Specified | Not Specified | 3.18 | B3LYP/6-311G(d,p) nih.gov |

| OTP Derivative (4l) | Not Specified | Not Specified | 3.20 | B3LYP/6-311G(d,p) nih.gov |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for identifying the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govuantwerpen.be The MEP surface visualizes the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. Typically, red areas represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are favorable for nucleophilic attack. mdpi.comresearchgate.net MEP analysis of 4-amino-3-hydrazino-5-methyl-1,2,4-triazole, a closely related compound, identified the most negative potential region around the chlorine atom (in its perchlorate salt) and the most positive potential on the hydrazine (B178648) group, indicating likely sites for electrostatic interactions. mdpi.com

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. dnu.dp.ua These global reactivity descriptors, such as global hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω), are calculated from the energies of the HOMO and LUMO. nih.govresearchgate.netnih.gov

Global Hardness (η) and Softness (σ) : Hardness is a measure of the molecule's resistance to changes in its electron distribution. Molecules with a larger HOMO-LUMO gap are considered "harder" and less reactive. nih.gov Softness is the reciprocal of hardness.

Electronegativity (χ) : This descriptor measures the molecule's ability to attract electrons.

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These descriptors are crucial for comparing the reactivity of different molecules and understanding their chemical behavior. nih.gov

| Compound | Hardness (η) (eV) | Softness (σ) (eV⁻¹) | Electronegativity (χ) (eV) | Electrophilicity (ω) (eV) |

|---|---|---|---|---|

| TCAH8 | 1.798 | 0.278 | 3.834 | 4.082 |

| TCAH3 | 2.062 | 0.243 | 3.951 | 3.784 |

| TCAH2 | 2.052 | 0.243 | 4.011 | 3.921 |

Data adapted from a study on thiazole-based hydrazones. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net In the context of 1,2,4-triazole derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are employed. nih.govrsc.org These models use theoretical descriptors (steric, electrostatic, hydrophobic fields) to predict the activity of new, unsynthesized compounds. nih.gov

The goal of QSAR is to identify the key structural features that influence a molecule's activity, which can then be used to design more potent and selective compounds. researchgate.netnih.gov For example, QSAR models for 1,2,4-triazole derivatives have been developed to predict their anticancer or enzyme inhibitory activities, revealing how modifications to the triazole scaffold affect their biological function. researchgate.netnih.govnih.gov

Tautomerism Studies and Energetic Stability of Isomeric Forms

Theoretical and computational studies are crucial for understanding the tautomeric behavior of 1,2,4-triazole and its derivatives. The 1,2,4-triazole ring is prone to prototropic tautomerism, meaning the position of a hydrogen atom can change, leading to different isomeric forms. researchgate.net For substituted 1,2,4-triazoles, several tautomers are possible, and their relative energetic stability is influenced by the nature and position of the substituents. researchgate.netijsr.net

For a compound such as 3-hydrazinyl-4H-1,2,4-triazole, tautomerism can occur both within the triazole ring and potentially involving the exocyclic hydrazinyl group. The primary tautomers related to the triazole ring involve the migration of a proton between the nitrogen atoms. The main isomeric forms for a 3-substituted 1,2,4-triazole are the 1H, 2H, and 4H tautomers.

The potential tautomeric forms arising from the triazole ring of 3-hydrazinyl-1,2,4-triazole are presented below. Further computational analysis would be required to determine their precise energetic ranking and the potential for additional tautomers involving the hydrazinyl side chain.

| Tautomeric Form | Description | General Stability Trend (by Analogy) |

|---|---|---|

| 3-hydrazinyl-1H-1,2,4-triazole | Proton is on the N1 atom of the triazole ring. | Often the most stable form for 3-substituted triazoles. ijsr.net |

| 3-hydrazinyl-2H-1,2,4-triazole | Proton is on the N2 atom of the triazole ring. | Intermediate stability. ijsr.net |

| This compound | Proton is on the N4 atom of the triazole ring. | Often the least stable form for 3-substituted triazoles. ijsr.net |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand the binding interactions between a ligand and the active site of a protein receptor. While docking studies specifically for this compound were not identified, numerous studies have been performed on derivatives containing the hydrazinyl-1,2,4-triazole scaffold. These investigations provide insight into the types of molecular interactions this class of compounds can form.

Derivatives of hydrazinyl 1,2,4-triazoles have been docked into the active sites of various enzymes to elucidate their binding modes. researchgate.net These studies reveal that the triazole moiety and the hydrazinyl group are capable of forming key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the binding pocket of a receptor. nih.govpensoft.net

For example, in a study of pyridyl and hydrazinyl-bearing thiazole derivatives targeting DNA gyrase, the compounds were found to interact with amino acids such as VAL 71 and ILE 78, with binding affinities superior to the reference drug. ijpsdronline.com Another molecular docking study on a series of hydrazide-hydrazone derivatives containing a 1,2,4-triazole ring investigated their potential binding interactions within the active site of the antiapoptotic protein Bcl-xL. nih.gov

The common types of interactions observed for 1,2,4-triazole derivatives include:

Hydrogen Bonding: The nitrogen atoms of the triazole ring and the amine groups of the hydrazinyl moiety act as hydrogen bond donors and acceptors. pensoft.net

Hydrophobic Interactions: The carbon backbone of the triazole ring and any attached nonpolar groups can engage in hydrophobic or van der Waals interactions with nonpolar residues.

π-Stacking Interactions: The aromatic 1,2,4-triazole ring can participate in π-π stacking or π-alkyl interactions with aromatic or aliphatic residues in the active site. pensoft.net

The table below summarizes findings from molecular docking studies on various derivatives containing the 1,2,4-triazole scaffold, illustrating the typical binding interactions observed.

| Compound Class | Protein Target | Observed Interacting Residues | Types of Interactions Noted | Binding Energy (kcal/mol) |

|---|---|---|---|---|

| Pyridyl and hydrazinyl-bearing thiazoles | DNA Gyrase | VAL 71, ILE 78, VAL 167, THR 165 | Hydrogen bonds, Hydrophobic interactions | Reported as > -5.61 ijpsdronline.com |

| 1,2,4-triazole-coupled acetamides | c-kit tyrosine kinase | LEU595, LYS623, VAL654, CYS673, CYS809 | Hydrogen bonds, Alkyl interactions | -173.4 (ACE) nih.gov |

| Pyridine substituted 1,2,4-triazoles | Acetylcholinesterase (AChE) | Not specified | Binding orientation within active site | -9.12 to -10.08 researchgate.net |

| Hydrazide-hydrazone containing 1,2,4-triazole | Bcl-xL | Not specified | Binding interactions with the active site | Not specified nih.gov |

Applications in Advanced Chemical Fields

Intermediate in Synthetic Organic Chemistry

As a synthetic intermediate, 3-hydrazinyl-4H-1,2,4-triazole is prized for its capacity to participate in reactions that construct larger, more complex molecular frameworks. The presence of multiple nitrogen atoms and a reactive side chain makes it a key starting material for a diverse range of compounds.

The reactive hydrazine (B178648) moiety of this compound is instrumental in its role as a precursor for synthesizing other nitrogen-rich heterocyclic systems. This functionality allows it to undergo condensation and cyclization reactions with various electrophilic reagents. For instance, the reaction of related 1,2,4-triazole (B32235) hydrazide derivatives with carbon disulfide, followed by treatment with hydrazine hydrate, is a known route to produce substituted 4-amino-1,2,4-triazole-3-thiones. nih.govnih.gov These resulting aminothiol-substituted triazoles are themselves versatile intermediates, readily reacting with compounds like α-bromoketones or phenacyl bromide to yield fused heterocyclic systems, such as 7H- frontiersin.orgnih.govorganic-chemistry.orgtriazolo[3,4-b] frontiersin.orgorganic-chemistry.orgripublication.comthiadiazines. nih.govresearchgate.net

The general reactivity pattern involves the nucleophilic attack of the hydrazine group on carbonyl compounds or other electrophilic centers, leading to the formation of an intermediate that subsequently cyclizes to form a new ring system fused to or substituted on the original triazole core. This strategy is a cornerstone for creating diverse libraries of heterocyclic compounds.

Table 1: Examples of Heterocycles Synthesized from 1,2,4-Triazole Hydrazine Derivatives

| Starting Material Class | Reagent(s) | Resulting Heterocycle |

| 1,2,4-Triazole Acyl Hydrazide | 1. CS₂/KOH 2. Hydrazine Hydrate | 4-Amino-1,2,4-triazole-3-thione nih.govnih.gov |

| 4-Amino-1,2,4-triazole-3-thione | α-Haloketones (e.g., Phenacyl Bromide) | Fused Triazolo-thiadiazines nih.govresearchgate.net |

| 1,2,4-Triazole Hydrazide | Aromatic Aldehydes | Arylidene Hydrazides (Schiff Bases) nih.gov |

The 1,2,4-triazole ring is considered a unique and powerful building block for constructing functional materials and complex molecular architectures. rsc.org Its rigid, planar structure and the presence of multiple nitrogen atoms facilitate its use as a scaffold or linker. The transformation of an acetylene group into a 1,2,3-triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) has become a major tool in this area, and the inherent properties of triazoles, including the 1,2,4-isomer, are similarly exploited. rsc.org

The 1,2,4-triazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous clinically approved drugs. frontiersin.orgresearchgate.net Its ability to act as a pharmacophore is attributed to its dipole character, capacity for hydrogen bonding, and metabolic stability. nih.govnih.gov Consequently, this compound and its derivatives are frequently used as starting points for the rational design and synthesis of new therapeutic agents, particularly in the search for novel anticancer compounds. researchgate.netnih.gov

In the design process, the hydrazine group serves as a chemical handle for modification. Synthetic chemists can react it with a wide range of aldehydes and ketones to form hydrazone linkages, creating libraries of Schiff bases. nih.govnih.gov These new molecules can then be further modified or used as final compounds for biological screening. For example, N-amino-1,2,4-triazole compounds are often converted into various Schiff bases to explore their anticarcinogenic potential. nih.gov This approach allows for the systematic exploration of the structure-activity relationship (SAR), where modifications to the substituent introduced via the hydrazine group can be correlated with changes in biological activity against targets like cancer cell lines or specific enzymes. nih.gov

Table 2: Synthetic Strategies for Developing 1,2,4-Triazole-Based Lead Compounds

| Starting Scaffold | Synthetic Transformation | Target Compound Class | Rationale |

| 1,2,4-Triazole Hydrazide | Condensation with Aldehydes/Ketones | Hydrazide-hydrazones (Schiff Bases) | Introduce diverse substituents to probe biological target interactions. nih.govnih.gov |

| 4-Amino-1,2,4-triazole | Reaction with Hydrazonoyl Halides | Fused Triazolo-thiadiazines | Construct rigid, fused-ring systems to enhance binding affinity. researchgate.net |

| 1,2,4-Triazole Thione | Alkylation and further functionalization | Fused Triazolo-thiazines | Explore bioisosteric replacements and different substitution patterns. nih.gov |

Catalysis and Organocatalysis

The electron-rich nature of the 1,2,4-triazole ring, combined with the additional nitrogen atoms of the hydrazine group, makes this compound and its derivatives suitable candidates for applications in catalysis.

The nitrogen atoms within the 1,2,4-triazole ring and the hydrazine side chain can act as donor sites, allowing the molecule to function as a ligand that coordinates with transition metal ions. Derivatives of 1,2,4-triazoles have been shown to form stable complexes with a variety of metals, including Cr(III), Fe(III), Co(II), Ni(II), and Cu(II). ripublication.comresearchgate.net In one study, a related ligand, 5-(4-amino-5-hydrazinyl-4H-1,2,4-triazol-3-yl)benzene-1,2,3-triol, was shown to coordinate with metal ions, suggesting that the amino and hydrazinyl groups are involved in the complexation. ripublication.com The resulting metal complexes can possess specific geometries, such as octahedral or tetrahedral, depending on the metal ion and coordination environment. ripublication.comresearchgate.net

These metal-triazole complexes hold potential for use as catalysts in various organic reactions. The metal center acts as the active site, while the triazole ligand modulates its electronic properties and steric environment, thereby influencing the catalyst's activity, selectivity, and stability.

Material Science Applications

The structural features of 1,2,4-triazoles—namely their high nitrogen content, thermal stability, and ability to coordinate with metals—make them attractive components for material science. frontiersin.orgripublication.com Derivatives of 1,2,4-triazole are investigated for a range of applications, from polymers and dyes to corrosion inhibitors and energetic materials. researchgate.netnih.gov

The stability of the triazole ring contributes to the robustness of materials in which it is incorporated. The multiple nitrogen atoms can act as hydrogen bond acceptors or donors, influencing the supramolecular assembly and packing of molecules in the solid state. rsc.org Furthermore, the high nitrogen content of the triazole ring is a desirable feature in the field of high-energy density materials, as the formation of N₂ gas upon decomposition is thermodynamically highly favorable, releasing large amounts of energy. frontiersin.org The ability of triazoles to act as ligands also allows for the construction of coordination polymers or metal-organic frameworks (MOFs), where the triazole units link metal centers to create extended, multidimensional networks with potential applications in gas storage, separation, and catalysis.

Agrochemical Research and Development (as Chemical Intermediates)

In the field of agrochemicals, 1,2,4-triazole derivatives are of significant importance, particularly as fungicides. nih.govnih.govsolarchem.cn These compounds often act by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.

The 1,2,4-triazole nucleus is a core component of many commercial fungicides. nih.govnih.gov Compounds like this compound serve as crucial chemical intermediates in the synthesis of these complex agrochemicals. The synthesis of novel 1,2,4-triazole derivatives containing other functional moieties, such as oxime ether and phenoxy pyridinyl groups, has been shown to yield compounds with significant fungicidal activities against a range of phytopathogens. nih.gov The versatility of the triazole ring allows for the creation of a diverse library of compounds for screening as potential crop protection agents. nih.govsolarchem.cn

Analytical Chemistry Reagents

The nitrogen atoms in the 1,2,4-triazole ring and its substituents, such as the hydrazinyl group, can act as ligands, forming complexes with various metal ions. This property makes derivatives of this compound useful as analytical chemistry reagents.

For instance, a novel ligand, 5-(4-amino-5-hydrazinyl-4H-1,2,4-triazol-3-yl)benzene-1,2,3-triol, has been synthesized and used to prepare complexes with transition metal ions such as Cr(III), Fe(III), Co(II), Ni(II), and Cu(II). ripublication.com The formation of these complexes can be detected and characterized by various spectroscopic and analytical techniques, suggesting their potential use in the detection and quantification of these metal ions. The hydrazone derivatives of 1,2,4-triazole-3-thiol have also been synthesized and studied, indicating the broad scope of these compounds in coordination chemistry. nih.gov

Derivatization Agents for Chromatographic Analysis

While direct studies detailing the use of this compound as a derivatization agent in chromatography are not extensively documented in publicly available literature, the chemical reactivity of its hydrazinyl group suggests a strong potential for such applications. Derivatization is a common practice in chromatography to enhance the analyte's volatility, thermal stability, or detectability. The hydrazinyl moiety readily reacts with carbonyl compounds, such as aldehydes and ketones, to form stable hydrazones. This reaction can be exploited to improve the chromatographic properties of these analytes.

Closely related compounds, such as 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole, have been utilized for the determination of aldehydes. nih.govcalpaclab.com This suggests that this compound could similarly be employed as a pre-column or on-column derivatizing reagent in techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The resulting triazole-hydrazone derivatives would likely exhibit enhanced UV absorbance or fluorescence, leading to improved detection limits.

The derivatization reaction would proceed as follows:

R-CHO + H₂NNH-C₂H₂N₃ → R-CH=NNH-C₂H₂N₃ + H₂O

(Aldehyde) + (this compound) → (Triazole-hydrazone derivative) + (Water)

Further research is warranted to fully explore and optimize the conditions for using this compound as a derivatization agent for the chromatographic analysis of a wider range of carbonyl-containing compounds.

Reagents for the Detection of Specific Chemical Species (e.g., aldehydes, heavy metals)

The application of this compound and its derivatives as reagents for the detection of specific chemical species, including aldehydes and heavy metals, is more extensively reported. The underlying principle for these applications is the formation of a new compound with distinct and easily measurable properties, such as color or fluorescence, upon reaction with the target analyte.

Detection of Aldehydes:

As mentioned, the hydrazinyl group of this compound and its analogs reacts with aldehydes. This reaction can be the basis for colorimetric or spectrophotometric methods of aldehyde detection and quantification. A notable example is the use of 4-amino-5-hydrazino-1,2,4-triazole-3-thiol as a spray reagent in thin-layer chromatography for the detection of aldehydes. nih.gov The reaction produces a colored spot on the chromatogram, allowing for the qualitative identification of aldehydes in a sample.